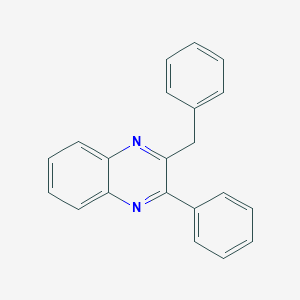

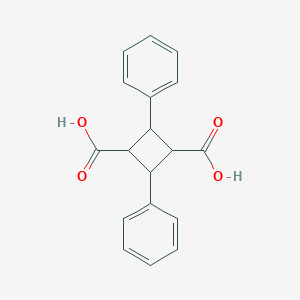

2-Phenyl-3-benzylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-3-benzylquinoxaline (PBQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBQ is a member of the quinoxaline family, which is known for its diverse pharmacological activities. PBQ has been extensively studied for its potential use in various biomedical applications, including cancer therapy, neuroprotection, and antimicrobial activity.

Mechanism of Action

2-Phenyl-3-benzylquinoxaline exerts its pharmacological effects through multiple mechanisms. This compound has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. This compound also inhibits the activity of topoisomerase II, an enzyme that is crucial for DNA replication and repair. This compound has also been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and cell death.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has been shown to have neuroprotective effects by inhibiting glutamate-induced excitotoxicity and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-Phenyl-3-benzylquinoxaline has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound has a relatively low toxicity profile and can be used at high concentrations without causing significant cell damage. However, this compound also has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. This compound is also sensitive to acidic conditions, which can lead to degradation and loss of activity.

Future Directions

2-Phenyl-3-benzylquinoxaline has several potential future directions for scientific research. One potential direction is to develop this compound-based drugs for cancer therapy. This compound can be modified to improve its pharmacokinetic properties and reduce its toxicity profile. Another potential direction is to explore the use of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown promising results in animal models of these diseases and could be a potential therapeutic agent. Finally, this compound could be further explored for its antimicrobial activity, particularly against antibiotic-resistant strains of bacteria and fungi.

Conclusion:

In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential biomedical applications. This compound has been extensively studied for its potential use in cancer therapy, neuroprotection, and antimicrobial activity. This compound exerts its pharmacological effects through multiple mechanisms, including the activation of the caspase cascade, inhibition of topoisomerase II, and induction of ROS generation. This compound has several advantages for lab experiments, including stability and low toxicity, but also has some limitations, such as insolubility in water. This compound has several potential future directions for scientific research, including drug development for cancer therapy and exploration of its use in neurodegenerative diseases and antimicrobial activity.

Synthesis Methods

2-Phenyl-3-benzylquinoxaline is synthesized through a multi-step reaction process, which involves the condensation of 2-nitrobenzyl bromide with benzylamine, followed by the reduction of the nitro group to an amino group. The final step involves the cyclization of the resulting compound with 1,2-diaminobenzene under acidic conditions. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.

Scientific Research Applications

2-Phenyl-3-benzylquinoxaline has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of this compound is in cancer therapy. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. This compound has been tested in various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.

properties

IUPAC Name |

2-benzyl-3-phenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOGFPNPVOWAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347840 |

Source

|

| Record name | 2-Phenyl-3-benzylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10173-29-2 |

Source

|

| Record name | 2-Phenyl-3-benzylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)